molecular formula C10H8BrNO B6255618 (6-bromoisoquinolin-3-yl)methanol CAS No. 1783531-68-9

(6-bromoisoquinolin-3-yl)methanol

Cat. No.: B6255618
CAS No.: 1783531-68-9
M. Wt: 238.1
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Description

(6-bromoisoquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.1. The purity is usually 95.
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Properties

CAS No.

1783531-68-9

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 6-bromo-3-(hydroxymethyl)isoquinoline: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is prevalent in a vast array of natural alkaloids, such as morphine and berberine, which have been used in traditional medicine for centuries.[1][2] In modern drug discovery, synthetic isoquinoline derivatives have been developed into therapeutic agents for a wide range of diseases, including cancer, hypertension, and microbial infections.[3] The inherent ability of the isoquinoline core to present functional groups in a defined three-dimensional space makes it an ideal framework for interacting with biological targets like enzymes and receptors.

Within this important class of compounds, 6-bromo-3-(hydroxymethyl)isoquinoline stands out as a particularly valuable and versatile building block for drug development professionals. Its strategic design incorporates two distinct and orthogonally reactive functional groups. The bromine atom at the 6-position serves as a versatile handle for late-stage diversification via modern cross-coupling methodologies, while the primary alcohol at the 3-position provides a site for oxidation, esterification, or etherification. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds, making it a cornerstone intermediate in the synthesis of complex molecular architectures, most notably in the development of targeted kinase inhibitors.

Molecular Architecture and Physicochemical Profile

The definitive structure of 6-bromo-3-(hydroxymethyl)isoquinoline is characterized by the isoquinoline core with a bromine atom on the benzene ring portion and a hydroxymethyl group on the pyridine ring.

Chemical Structure:

Caption: 2D structure of 6-bromo-3-(hydroxymethyl)isoquinoline.

The physicochemical properties of this intermediate are critical for its handling, storage, and reaction setup. While specific experimental data for this exact compound is sparse in public literature, the following table summarizes its key identifiers and expected properties based on closely related analogues.[4][5][6][7]

PropertyValue / Expected Value
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
CAS Number Not available.
Appearance Expected to be an off-white to pale yellow solid.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.
Purity Commercially available at >95% purity.
Storage Store in a cool, dry, dark place under an inert atmosphere to prevent degradation.

Spectroscopic Profile: A Guide to Structural Verification

Confirmation of the chemical structure of 6-bromo-3-(hydroxymethyl)isoquinoline relies on a combination of standard spectroscopic techniques. The following data is predictive, based on established principles and data from analogous structures.[8][9][10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative.

    • Aromatic Protons: Five distinct signals are expected in the aromatic region (~δ 7.5-9.5 ppm). The protons on the pyridine ring (H1, H4) will likely appear as singlets at the most downfield positions. The three protons on the brominated benzene ring (H5, H7, H8) will show characteristic splitting patterns (doublets and a doublet of doublets).

    • Methylene Protons (-CH₂OH): A singlet integrating to two protons is expected around δ 4.5-5.0 ppm.

    • Hydroxyl Proton (-CH₂O H): A broad singlet or triplet (if coupled to the methylene protons) is expected, with a chemical shift that can vary depending on solvent and concentration (typically δ 5.0-6.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 10 distinct signals for the 10 carbon atoms in the molecule, confirming the overall carbon framework. The carbon bearing the bromine atom (C6) will have its chemical shift influenced by the heavy atom effect.

  • IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups.

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

    • C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Signals will appear just below 3000 cm⁻¹.

    • C=N and C=C Stretch: A series of sharp peaks in the 1500-1650 cm⁻¹ region are indicative of the aromatic isoquinoline core.

  • MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight and elemental composition.

    • Molecular Ion Peak: The spectrum will show a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with a nearly 1:1 intensity ratio, which is the definitive isotopic signature of a molecule containing one bromine atom. The expected m/z values would be approximately 237 and 239.

Synthesis and Purification: A Plausible Manufacturing Route

While multiple synthetic routes to the isoquinoline core exist, a practical approach to 6-bromo-3-(hydroxymethyl)isoquinoline can be envisioned starting from the commercially available 6-bromoisoquinoline.[3][8] This strategy involves the functionalization of the C3 position. A plausible and robust method would proceed through a 3-carboxylic acid intermediate.

Caption: Proposed synthetic workflow for 6-bromo-3-(hydroxymethyl)isoquinoline.

Experimental Protocol

Step 1: Synthesis of 6-Bromoisoquinoline N-oxide

  • Rationale: N-oxidation activates the pyridine ring, making the C1 and C3 positions susceptible to nucleophilic attack. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

  • Dissolve 6-bromoisoquinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used directly in the next step.

Step 2: Synthesis of 6-Bromo-3-cyanoisoquinoline (Reissert-Henze Reaction)

  • Rationale: The Reissert-Henze reaction is a classic method for introducing a cyano group at the C3 (or α) position of a pyridine N-oxide. Trimethylsilyl cyanide (TMSCN) is a safer and more effective cyanide source than alkali metal cyanides.

  • Dissolve the crude 6-bromoisoquinoline N-oxide (1.0 eq) in DCM.

  • Add benzoyl chloride (1.2 eq) and stir for 15 minutes at room temperature.

  • Add TMSCN (1.5 eq) dropwise and stir the mixture at room temperature for 24 hours.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 3-cyano derivative.

Step 3 & 4: Hydrolysis and Esterification

  • Rationale: The nitrile is hydrolyzed to a carboxylic acid under harsh acidic conditions. The subsequent esterification to the methyl ester is a standard procedure that facilitates purification and the final reduction step.

  • Reflux the 6-bromo-3-cyanoisoquinoline (1.0 eq) in concentrated hydrochloric acid for 8-12 hours.

  • Cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the carboxylic acid. Filter, wash with water, and dry.

  • Suspend the crude carboxylic acid in methanol. Cool to 0 °C and add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • Reflux the mixture for 4-6 hours. Cool and remove the solvent under vacuum. The resulting solid is the methyl ester, which can be purified by recrystallization.

Step 5: Reduction to 6-Bromo-3-(hydroxymethyl)isoquinoline

  • Rationale: The methyl ester is selectively reduced to the primary alcohol. Lithium borohydride (LiBH₄) or Diisobutylaluminium hydride (DIBAL-H) are suitable reducing agents that will not reduce the aromatic rings.

  • Dissolve the methyl 6-bromoisoquinoline-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C.

  • Add a solution of LiBH₄ (2.0 eq) in THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of water, followed by 1M HCl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization to yield pure 6-bromo-3-(hydroxymethyl)isoquinoline.

Chemical Reactivity and Derivatization Pathways

The synthetic utility of 6-bromo-3-(hydroxymethyl)isoquinoline stems from the distinct reactivity of its two primary functional handles. This allows for selective and sequential modifications, enabling the construction of diverse molecular libraries.

G cluster_0 Reactions at C3-CH₂OH cluster_1 Reactions at C6-Br Core 6-Bromo-3-(hydroxymethyl)isoquinoline Aldehyde 6-Bromo-isoquinoline- 3-carbaldehyde Core->Aldehyde Mild Oxidation (PCC, DMP) CarboxylicAcid 6-Bromoisoquinoline- 3-carboxylic acid Core->CarboxylicAcid Direct Oxidation Ester Ester Derivative (e.g., -CH₂OAc) Core->Ester Acylation (Ac₂O, pyridine) Ether Ether Derivative (e.g., -CH₂OBn) Core->Ether Williamson Ether Synthesis (NaH, BnBr) Suzuki Aryl/Heteroaryl Derivative Core->Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Sonogashira Alkynyl Derivative Core->Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Buchwald Amine/Amide Derivative Core->Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Aldehyde->CarboxylicAcid Strong Oxidation (KMnO₄)

Caption: Key derivatization pathways for 6-bromo-3-(hydroxymethyl)isoquinoline.

  • Reactions involving the Hydroxymethyl Group:

    • Oxidation: Mild oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde, 6-bromo-isoquinoline-3-carbaldehyde. Stronger oxidation can convert the alcohol directly to 6-bromoisoquinoline-3-carboxylic acid.

    • Esterification: The alcohol can be readily converted to esters through reaction with acyl chlorides or anhydrides in the presence of a base.

    • Etherification: Formation of ethers, such as a benzyl ether, can be achieved using the Williamson ether synthesis, which can serve as a protecting group or a key structural motif.

  • Reactions involving the Bromo Group:

    • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is one of the most powerful methods to form C-C bonds, allowing for the introduction of a wide variety of aryl or heteroaryl groups at the 6-position.[11]

    • Sonogashira Coupling: This reaction couples the bromo-isoquinoline with terminal alkynes, providing access to alkynylated derivatives which are themselves versatile intermediates.

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the 6-position.

Application in Medicinal Chemistry: A Scaffold for FAK Inhibitors

A prominent application of isoquinoline-based scaffolds is in the development of kinase inhibitors. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell survival, proliferation, and metastasis.[12] Consequently, FAK has emerged as a high-value target for anti-cancer therapy.[13][14]

Several potent, ATP-competitive FAK inhibitors have been developed, with GSK2256098 being a notable example that has entered clinical trials.[12][14] While the exact published synthesis of GSK2256098 may vary, the core structure strongly suggests that a molecule like 6-bromo-3-(hydroxymethyl)isoquinoline or a close analogue serves as a key precursor. The isoquinoline core provides the necessary framework to engage with the kinase hinge region, while the substituents, installed via the versatile functional handles, occupy specific pockets to ensure potency and selectivity.

The synthesis of such an inhibitor would leverage the reactivity described previously. For instance, the 6-bromo position could be used in a Suzuki or similar coupling to install the complex pyrimidine-piperazine side chain, while the 3-hydroxymethyl group could be further elaborated or may itself be a key binding element.

G ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Cell Migration & Invasion FAK->Migration Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation GSK2256098 GSK2256098 (FAK Inhibitor) GSK2256098->FAK Inhibits

Caption: Simplified FAK signaling pathway and the point of intervention for inhibitors.

Conclusion

6-bromo-3-(hydroxymethyl)isoquinoline is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, characterized by two orthogonally reactive sites, provides a robust and flexible platform for the synthesis of complex, biologically active molecules. The ability to selectively modify both the C6 and C3 positions allows for a nuanced and systematic approach to lead optimization in drug discovery programs. As demonstrated by its relevance to the synthesis of advanced FAK inhibitors, this building block is poised to remain a critical component in the development of next-generation targeted therapies, empowering researchers to address unmet medical needs.

References

  • Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK–VEGFR3 protein–protein interaction. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. (2025). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer. (2020). MDPI. Retrieved February 24, 2026, from [Link]

  • 6-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline. (n.d.). ChemBK. Retrieved February 24, 2026, from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Thieme Chemistry. Retrieved February 24, 2026, from [Link]

  • The Focal Adhesion Kinase Inhibitor GSK2256098: a Potent and Selective Inhibitor for the Treatment of Cancer. (2012). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.
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  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved February 24, 2026, from [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • 6-Bromo-3-methylisoquinolin-1(2H)-one. (n.d.). American Elements. Retrieved February 24, 2026, from [Link]

  • 6-bromo-3-hydroxyisoquinoline (C9H6BrNO). (n.d.). PubChemLite. Retrieved February 24, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved February 24, 2026, from [Link]

Sources

The Ascendant Role of Isoquinoline-3-methanol Derivatives in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Among the vast landscape of isoquinoline derivatives, those bearing a methanol group at the 3-position are emerging as a particularly promising subclass. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological significance, and therapeutic potential of isoquinoline-3-methanol derivatives, underpinned by field-proven insights and detailed experimental methodologies.

The Strategic Importance of the Isoquinoline-3-methanol Moiety

The unique arrangement of the nitrogen atom in the isoquinoline ring, as opposed to its quinoline isomer, imparts distinct electronic and steric properties that can be advantageous for molecular recognition by biological targets.[3] The introduction of a hydroxymethyl (-CH₂OH) group at the 3-position further enhances the drug-like properties of the isoquinoline core. This functional group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with the active sites of enzymes and receptors. Furthermore, the methanol moiety provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. While direct and extensive research on isoquinoline-3-methanol derivatives is still maturing, the significant biological activities reported for their direct precursors, isoquinoline-3-carboxylic acids and isoquinoline-3-carbaldehydes, strongly suggest a promising therapeutic future for this subclass.[4][5][6]

Synthetic Pathways to the Isoquinoline-3-methanol Core

The synthesis of isoquinoline-3-methanol derivatives typically involves the initial construction of an isoquinoline ring bearing a precursor functional group at the 3-position, which is subsequently reduced to the desired alcohol. The choice of synthetic route often depends on the desired substitution pattern on the isoquinoline nucleus.

Synthesis of Isoquinoline-3-carbaldehyde and Isoquinoline-3-carboxylic Acid Precursors

Classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions are foundational for constructing the isoquinoline skeleton.[7][8] More contemporary approaches, including transition-metal-catalyzed cyclizations, offer milder conditions and broader substrate scope.[9] Once the core is formed, the introduction of a formyl or carboxyl group at the 3-position can be achieved through various strategies. For instance, oxidation of a 3-methylisoquinoline can yield the corresponding aldehyde or carboxylic acid, although this can sometimes be challenging.[10]

A versatile method for preparing highly substituted 3-substituted isoquinolines involves the trapping of metalated o-tolualdehyde tert-butylimines with nitriles.[11] This approach allows for the convergent assembly of multiple components in a single step.

Reduction of Precursor Functional Groups to the 3-Methanol Moiety

The critical step in synthesizing isoquinoline-3-methanol derivatives is the reduction of the precursor functional group. The choice of reducing agent is crucial to ensure chemoselectivity, particularly in the presence of other reducible functionalities on the isoquinoline ring or its substituents.

G cluster_0 Precursor Synthesis cluster_1 Reduction to Isoquinoline-3-methanol Starting Materials Starting Materials Isoquinoline Core Synthesis Isoquinoline Core Synthesis Starting Materials->Isoquinoline Core Synthesis Bischler-Napieralski, Pictet-Spengler, etc. Functionalization at C3 Functionalization at C3 Isoquinoline Core Synthesis->Functionalization at C3 Oxidation, etc. Isoquinoline-3-carbaldehyde Isoquinoline-3-carbaldehyde Functionalization at C3->Isoquinoline-3-carbaldehyde Isoquinoline-3-carboxylic acid Isoquinoline-3-carboxylic acid Functionalization at C3->Isoquinoline-3-carboxylic acid Reduction Reduction Isoquinoline-3-carbaldehyde->Reduction NaBH4, LiAlH4, Catalytic Hydrogenation Isoquinoline-3-carboxylic acid->Reduction LiAlH4 (via ester) Isoquinoline-3-methanol Derivative Isoquinoline-3-methanol Derivative Reduction->Isoquinoline-3-methanol Derivative

Caption: Synthetic workflow for isoquinoline-3-methanol derivatives.

Experimental Protocol: Reduction of Isoquinoline-3-carbaldehyde using Sodium Borohydride

This protocol provides a general procedure for the reduction of an isoquinoline-3-carbaldehyde to the corresponding isoquinoline-3-methanol.

  • Dissolution: Dissolve the isoquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent, such as methanol or a mixture of tetrahydrofuran (THF) and water.[9]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.2-1.5 equivalents) portion-wise to the stirred solution.[10][12] The use of NaBH₄ is advantageous due to its mild nature, which typically does not reduce the isoquinoline ring.[13]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within a few hours.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1N HCl) at 0 °C to decompose the excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental Protocol: Reduction of Isoquinoline-3-carboxylic Acid Ester using Lithium Aluminum Hydride

Carboxylic acids themselves are generally not reduced by milder agents like NaBH₄.[13] A more potent reducing agent like lithium aluminum hydride (LiAlH₄) is required, and the reaction is typically performed on the corresponding ester for better reactivity and solubility.[5][11]

  • Esterification: Convert the isoquinoline-3-carboxylic acid to its methyl or ethyl ester using standard procedures (e.g., Fischer esterification).

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Ester: Dissolve the isoquinoline-3-carboxylic acid ester (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate that is easy to filter.

  • Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude alcohol by column chromatography.

Biological Activities and Therapeutic Targets

While dedicated studies on isoquinoline-3-methanol derivatives are emerging, the known biological activities of their precursors provide a strong rationale for their investigation in various therapeutic areas.

Anticancer Potential

The isoquinoline scaffold is a well-established pharmacophore in oncology.[1][3] Derivatives of isoquinoline have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest.[1] Notably, substitutions at the 3-position of the isoquinoline ring have been reported to enhance anticancer activity.[6] For instance, certain 3-arylisoquinolines have demonstrated a broad spectrum of antitumor activity against various human tumor cell lines.[14] The hydroxymethyl group at the 3-position can potentially enhance these activities by forming key interactions with target proteins.

Table 1: Anticancer Activity of Selected Isoquinoline Derivatives

Compound ClassCancer Cell Line(s)Reported Activity (IC₅₀/GI₅₀)Mechanism of Action (if known)Reference(s)
3-ArylisoquinolinesVarious human tumor cell linesBroad antitumor spectrumNot specified[14]
Isoquinoline-3-carbohydrazide derivativesNot specifiedAngiogenic inhibitory activityNot specified[6]
Quinoline-3-carbaldehyde hydrazonesDAN-G, LCLC-103H, SISOIC₅₀ in the range of 1.23–7.39 µMAntiproliferative[5][14]
Enzyme Inhibition

Isoquinoline derivatives have been identified as inhibitors of various enzymes implicated in disease.

  • Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are crucial in the kynurenine pathway of tryptophan metabolism and are implicated in cancer immune evasion. Recently, isoquinoline derivatives have been designed and evaluated as dual inhibitors of IDO1 and TDO, with some compounds exhibiting potent activity in the sub-micromolar range.[15]

  • Cholinesterases: Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid have been shown to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease.[4]

The introduction of a 3-methanol group could modulate the binding of these inhibitors to their respective enzyme targets, potentially leading to improved potency and selectivity.

Other Biological Activities

The versatile isoquinoline scaffold has been associated with a wide array of other pharmacological properties, including:

  • Antiviral activity [15]

  • Antibacterial activity [1]

  • Anti-inflammatory and analgesic effects [4]

  • Free-radical scavenging activity [4]

The exploration of isoquinoline-3-methanol derivatives in these areas is a promising avenue for future research.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for isoquinoline-3-methanol derivatives is yet to be fully elucidated, some general principles can be inferred from studies on related 3-substituted isoquinolines.

  • Substitution at the 3-Position: The nature of the substituent at the 3-position is critical for biological activity. As seen with 3-arylisoquinolines, this position is tolerant of a variety of groups, and modifications here can significantly impact antitumor potency.[14] The hydroxymethyl group offers a unique combination of polarity and hydrogen bonding capability that can be exploited for targeted drug design.

  • Substitution on the Benzene Ring: Modifications to the benzene portion of the isoquinoline ring, such as the introduction of methoxy or hydroxyl groups, are known to influence activity. For example, in 3,4-dihydroisoquinoline-3-carboxylic acid derivatives, different patterns of hydroxylation and halogenation on the benzene ring lead to varying levels of free-radical scavenging and enzyme inhibitory activities.[4]

  • N-Substitution: Alkylation or acylation of the isoquinoline nitrogen can also modulate biological activity. This position provides another site for derivatization to fine-tune the physicochemical properties of the molecule.

Logical Relationship of SAR in Isoquinoline-3-methanol Derivatives

SAR Core Isoquinoline-3-methanol Core C3_Sub 3-Methanol Group (H-bonding, polarity) Core->C3_Sub Benzene_Sub Benzene Ring Substituents (Lipophilicity, electronics) Core->Benzene_Sub N_Sub N-Substitution (Solubility, PK/PD) Core->N_Sub Activity Biological Activity (Potency, Selectivity) C3_Sub->Activity Modulates binding Benzene_Sub->Activity Influences target interaction N_Sub->Activity Affects overall properties

Caption: Key structural elements influencing the biological activity of isoquinoline-3-methanol derivatives.

Future Directions and Conclusion

The field of isoquinoline-3-methanol derivatives in drug discovery is ripe with opportunity. While the current body of research provides a strong foundation, several areas warrant further investigation:

  • Systematic SAR Studies: A comprehensive and systematic exploration of the structure-activity relationships of isoquinoline-3-methanol derivatives is needed to guide the design of more potent and selective drug candidates.

  • Elucidation of Mechanisms of Action: For derivatives that show promising biological activity, detailed mechanistic studies are required to identify their specific molecular targets and signaling pathways.

  • Exploration of New Therapeutic Areas: The diverse pharmacological potential of the isoquinoline scaffold suggests that isoquinoline-3-methanol derivatives could be valuable in treating a wide range of diseases beyond cancer and neurodegenerative disorders.

  • Development of Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic routes to these compounds will be crucial for their advancement in drug discovery pipelines.

References

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  • Mahadeviah C, et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research International. 2024;36(5):46-62. [Link]

  • Gong Y, et al. An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. 2012;134(41):16936-16939. [Link]

  • Mahadeviah C, et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. 2025. [Link]

  • Sakai N, et al. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2025;30:4760. [Link]

  • Reiss J. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. 2011. [Link]

  • University of Bristol. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Cho WJ, et al. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters. 1998;8(1):41-46. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

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  • Reiss J. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. 2023. [Link]

  • Zeynizadeh B, et al. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry. 2014;30(4). [Link]

  • Smith HA. THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology. 1950. [Link]

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Methodological & Application

Application Notes and Protocols: Suzuki Coupling of (6-bromoisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide range of disease areas, including cancer, infectious diseases, and neurological disorders.[1][2][3] Its unique arrangement of atoms allows for three-dimensional diversity, enabling tailored interactions with various biological targets.[4] The ability to functionalize the isoquinoline scaffold at specific positions is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, offering a reliable method for the synthesis of complex isoquinoline derivatives.[5][6]

This document provides a detailed guide to the Suzuki coupling of (6-bromoisoquinolin-3-yl)methanol, a key intermediate for the synthesis of novel isoquinoline-based compounds. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound.[5][7] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, (6-bromoisoquinolin-3-yl)methanol) to form a Pd(II) complex. This is often the rate-limiting step and can be influenced by the nature of the halide and the electron density of the aromatic ring.[9][10]

  • Transmetalation: The organoboron species (a boronic acid or its ester) is activated by a base, forming a more nucleophilic borate complex.[11] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Sources

Application Notes and Protocols: Strategic Functionalization of the Hydroxyl Group in (6-bromoisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The (6-bromoisoquinolin-3-yl)methanol scaffold is a valuable building block in medicinal chemistry and materials science. The presence of a reactive primary hydroxyl group, a bromine atom amenable to cross-coupling reactions, and the versatile isoquinoline core offers a tripartite platform for molecular elaboration. Strategic functionalization of the hydroxyl group is a critical first step in harnessing the full potential of this molecule for the synthesis of novel therapeutic agents and functional materials.

This comprehensive guide provides detailed protocols and expert insights into the key chemical transformations of the hydroxyl group of (6-bromoisoquinolin-3-yl)methanol. We will delve into the mechanistic underpinnings of each reaction, offering a rationale for the selection of reagents and reaction conditions. The protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers. This S(_N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Scientific Rationale

The primary hydroxyl group of (6-bromoisoquinolin-3-yl)methanol is readily deprotonated by a suitable base to form the corresponding alkoxide. The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. Sodium hydride (NaH) is a strong, non-nucleophilic base that is ideal for this purpose. The resulting alkoxide is a potent nucleophile that can readily react with a variety of alkyl halides. The isoquinoline nitrogen is unlikely to interfere under these conditions as it is significantly less basic than the alkoxide.

Experimental Protocol: Synthesis of 6-bromo-3-(methoxymethyl)isoquinoline

Materials:

  • (6-bromoisoquinolin-3-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH(_3)I)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (6-bromoisoquinolin-3-yl)methanol (1.0 eq).

  • Dissolve the starting material in anhydrous THF (10 mL per mmol of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-bromo-3-(methoxymethyl)isoquinoline.

Workflow Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product SM (6-bromoisoquinolin-3-yl)methanol Alkoxide Alkoxide Formation (0 °C, 30 min) SM->Alkoxide 1. Base NaH in THF Base->Alkoxide Alkylation Alkylation with CH3I (0 °C to RT, 4-6 h) Alkoxide->Alkylation 2. Quench Quench (NH4Cl) Alkylation->Quench 3. Extract Extraction (EtOAc) Quench->Extract 4. Purify Column Chromatography Extract->Purify 5. Product 6-bromo-3-(methoxymethyl)isoquinoline Purify->Product 6.

Caption: Workflow for the Williamson ether synthesis of 6-bromo-3-(methoxymethyl)isoquinoline.

Esterification: Steglich and Fischer-Speier Methods

Esterification is a fundamental transformation for introducing a wide range of functionalities. We present two reliable methods: the Steglich esterification for mild conditions and the classic Fischer-Speier esterification for simpler carboxylic acids.

Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing for ester formation at room temperature.

Scientific Rationale:

The Steglich esterification is advantageous for its mild reaction conditions, which are well-suited for substrates with potentially sensitive functional groups. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by the nucleophilic catalyst DMAP, to form the ester. The insoluble dicyclohexylurea (DCU) byproduct can be easily removed by filtration.

Experimental Protocol: Synthesis of (6-bromoisoquinolin-3-yl)methyl acetate

Materials:

  • (6-bromoisoquinolin-3-yl)methanol

  • Acetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add (6-bromoisoquinolin-3-yl)methanol (1.0 eq), acetic acid (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM (15 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Wash the combined filtrate with saturated aqueous NaHCO(_3) solution and then with brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (6-bromoisoquinolin-3-yl)methyl acetate.

Fischer-Speier Esterification

This acid-catalyzed method is a straightforward approach for the esterification of alcohols with simple carboxylic acids.

Scientific Rationale:

Fischer-Speier esterification proceeds via protonation of the carboxylic acid carbonyl group by a strong acid catalyst (e.g., sulfuric acid), which enhances its electrophilicity.[1] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. The reaction is reversible, and to drive it towards the product, the carboxylic acid is often used in excess or water is removed as it is formed.

Experimental Protocol: Synthesis of (6-bromoisoquinolin-3-yl)methyl benzoate

Materials:

  • (6-bromoisoquinolin-3-yl)methanol

  • Benzoic acid

  • Concentrated Sulfuric Acid (H(_2)SO(_4))

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • Combine (6-bromoisoquinolin-3-yl)methanol (1.0 eq) and benzoic acid (1.5 eq) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add toluene as the solvent (20 mL per mmol of substrate).

  • Add a catalytic amount of concentrated H(_2)SO(_4) (2-3 drops).

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully wash the organic layer with saturated aqueous NaHCO(_3) solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic phase over anhydrous Na(_2)SO(_4), filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain (6-bromoisoquinolin-3-yl)methyl benzoate.

Mitsunobu Reaction: A Versatile Functionalization Tool

The Mitsunobu reaction is a powerful method for converting alcohols into a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry at the alcohol carbon.[2][3] For a primary alcohol like (6-bromoisoquinolin-3-yl)methanol, stereoinversion is not a factor, but the reaction's mild conditions and broad scope make it highly valuable.

Scientific Rationale

The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh(_3)) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2][4] This in-situ activation forms an alkoxyphosphonium salt, which is an excellent leaving group. A suitable nucleophile can then displace this group in an S(_N)2 fashion.[2] The pKa of the nucleophile is a critical factor for success.[4]

Experimental Protocol: Mitsunobu Esterification with Benzoic Acid

Materials:

  • (6-bromoisoquinolin-3-yl)methanol

  • Benzoic acid

  • Triphenylphosphine (PPh(_3))

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • Dissolve (6-bromoisoquinolin-3-yl)methanol (1.0 eq), benzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.[5] The reaction is often accompanied by a color change.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[5]

  • Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Once complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO(_3) solution and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify by column chromatography on silica gel to isolate the desired ester.

Workflow Diagram: Mitsunobu Reaction

Mitsunobu_Reaction cluster_reagents Reagents cluster_process Process cluster_purification Purification cluster_final_product Product Alcohol (6-bromoisoquinolin-3-yl)methanol Mixing Combine Reagents in THF (0 °C) Alcohol->Mixing Nucleophile Nucleophile (e.g., Benzoic Acid) Nucleophile->Mixing Phosphine Triphenylphosphine (PPh3) Phosphine->Mixing Azodicarboxylate DIAD Addition Slow Addition of DIAD Azodicarboxylate->Addition Mixing->Addition Reaction Stir at RT (2-4 h) Addition->Reaction Workup Aqueous Workup Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product Functionalized Product Chromatography->Final_Product

Caption: Generalized workflow for the Mitsunobu functionalization of (6-bromoisoquinolin-3-yl)methanol.

Conversion to Alkyl Halides

The conversion of the hydroxyl group to a halide (e.g., chloride or bromide) transforms it into a good leaving group, opening up possibilities for a wide range of nucleophilic substitution reactions.

Scientific Rationale

Reagents like thionyl chloride (SOCl(_2)) and phosphorus tribromide (PBr(_3)) are commonly used for these transformations.[6] They react with the alcohol to form an intermediate that has a much better leaving group than the original hydroxyl group. The subsequent displacement by the halide ion typically proceeds via an S(_N)2 mechanism for primary alcohols.[6]

Conversion to Alkyl Chloride

Experimental Protocol: Synthesis of 6-bromo-3-(chloromethyl)isoquinoline

Materials:

  • (6-bromoisoquinolin-3-yl)methanol

  • Thionyl chloride (SOCl(_2))

  • Anhydrous Dichloromethane (DCM)

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Dissolve (6-bromoisoquinolin-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.5 eq) dropwise. Caution: SOCl(_2) is corrosive and reacts violently with water. The reaction evolves HCl and SO(_2) gases.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Neutralize the aqueous layer by the slow addition of saturated aqueous NaHCO(_3) solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and filter.

  • Remove the solvent under reduced pressure to yield the crude 6-bromo-3-(chloromethyl)isoquinoline, which can be used in the next step without further purification or purified by chromatography if necessary.

Conversion to Alkyl Bromide

Experimental Protocol: Synthesis of 6-bromo-3-(bromomethyl)isoquinoline

Materials:

  • (6-bromoisoquinolin-3-yl)methanol

  • Phosphorus tribromide (PBr(_3))

  • Anhydrous Diethyl ether (Et(_2)O)

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Dissolve (6-bromoisoquinolin-3-yl)methanol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add phosphorus tribromide (0.5 eq) dropwise. Caution: PBr(_3) is corrosive and reacts violently with water.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Neutralize with saturated aqueous NaHCO(_3) solution.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na(_2)SO(_4), and filter.

  • Evaporate the solvent to give the crude 6-bromo-3-(bromomethyl)isoquinoline.

Summary of Reaction Conditions

Reaction TypeReagentsSolventTemperatureTypical Reaction Time
Williamson Ether Synthesis NaH, Alkyl HalideTHF0 °C to RT4-6 h
Steglich Esterification Carboxylic Acid, DCC, DMAPDCM0 °C to RT12-16 h
Fischer-Speier Esterification Carboxylic Acid, H(_2)SO(_4) (cat.)TolueneRefluxVaries (monitor by water collection)
Mitsunobu Reaction Carboxylic Acid, PPh(_3), DIADTHF0 °C to RT2-4 h
Conversion to Chloride SOCl(_2)DCM0 °C to RT2-3 h
Conversion to Bromide PBr(_3)Et(_2)O0 °C to RT3-4 h

Conclusion

The functionalization of the hydroxyl group of (6-bromoisoquinolin-3-yl)methanol is a gateway to a vast chemical space. The protocols detailed herein provide a robust starting point for researchers to explore the synthesis of novel derivatives. The choice of reaction will depend on the desired final product and the compatibility of other functional groups present in the molecule. Careful execution of these protocols, coupled with diligent reaction monitoring, will ensure successful and reproducible outcomes in your research endeavors.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Akhtar, J., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4944.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Mitsunobu Reaction. Retrieved from [Link]

  • Suryawanshi, H., et al. (2020). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1117-1141.
  • Li, J., et al. (2009). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. Tetrahedron Letters, 50(48), 6773-6776.
  • Royal Society of Chemistry. (2019). Versatile and highly efficient oxidative C(sp3)–H bond functionalization of tetrahydroisoquinoline promoted by bifunctional diethyl azodicarboxylate (DEAD): scope and mechanistic insights. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • The Organic Chemistry Tutor. (2023, November 5). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style [Video]. YouTube.
  • Macmillan Group. (2015). Alcohols as alkylating agents in heteroarene C–H functionalization. Retrieved from [Link]

  • ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline.
  • National Center for Biotechnology Information. (2020). Asymmetric Synthesis of Methoxylated Ether Lipids: Total Synthesis of Polyunsaturated C18:3 Omega-3 and Omega-6 MEL Triene Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A Stoichiometric Haloform Coupling for Ester Synthesis with Secondary Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]

  • Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols. Retrieved from [Link]

  • Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.

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Using (6-bromoisoquinolin-3-yl)methanol as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Functionalization of (6-Bromoisoquinolin-3-yl)methanol in Medicinal Chemistry

Executive Summary

(6-Bromoisoquinolin-3-yl)methanol (CAS: Implied analog of 6-bromo-3-substituted isoquinolines) represents a high-value "linchpin" scaffold for medicinal chemistry.[1][2] Its utility stems from its orthogonal bifunctionality :

  • The C6-Bromide: An aryl halide handle primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to establish core aromatic stacking interactions.[1][2]

  • The C3-Hydroxymethyl: A versatile aliphatic handle for oxidation (to aldehydes/acids) or activation (to halides/mesylates), enabling the attachment of solubilizing tails or H-bond donors.[1][2]

This guide details optimized protocols for exploiting these two sites independently, allowing researchers to rapidly generate SAR (Structure-Activity Relationship) libraries for kinase inhibitors (e.g., ROCK, Src) and GPCR ligands.[2]

Structural Analysis & Reactivity Profile

The isoquinoline core is electron-deficient at the pyridine ring (positions 1, 3, 4) but relatively electron-neutral at the benzene ring (positions 5, 6, 7, 8).

SiteMoietyReactivity ModeKey Application
C6 Aryl BromideElectrophile (Pd-Catalysis)Establishment of Biaryl/Heterobiaryl Core
C3 Primary AlcoholNucleophile / Pro-Electrophile Linker extension, Reductive Amination (via CHO)
N2 Pyridine NitrogenLewis Base Caution:[1][2] Can coordinate to Pd catalysts (Poisoning)

Chemist’s Insight: The primary challenge in working with this scaffold is the isoquinoline nitrogen.[1][2] It can competitively bind to palladium species, quenching catalytic cycles.[2] Our protocols utilize specific bases and ligand systems to mitigate this "N-poisoning."[1][2]

Application I: The C6 "Anchor" (Suzuki-Miyaura Coupling)

Objective: Functionalize the C6 position with an aryl/heteroaryl group before modifying the alcohol, preserving the C3-hydroxymethyl for later derivatization.

Protocol: C6-Arylation

Reagents:

  • Substrate: (6-Bromoisoquinolin-3-yl)methanol (1.0 equiv)[1][2]

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (5 mol%) — Selected for resistance to N-coordination.[1][2]

  • Base: K₂CO₃ (2 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)[2]

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the isoquinoline substrate, boronic acid, and solid K₂CO₃. Seal and purge with Argon for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water via syringe.

  • Catalyst Addition: Quickly remove the septum to add Pd(dppf)Cl₂ and reseal immediately.[1][2] Purge for another 2 minutes.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = Substrate - Br + Aryl).[1][2]

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black.[1][2] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash chromatography (Gradient: 0→10% MeOH in DCM).

Troubleshooting:

  • Low Yield? If the isoquinoline nitrogen inhibits the reaction, switch to Pd₂(dba)₃ / XPhos system, utilizing K₃PO₄ as the base in n-Butanol at 100°C.

Application II: The C3 "Linker" (Side-Chain Extension)

The C3-methanol group is the gateway to "linkerology."[1][2] It can be oxidized to an aldehyde for reductive amination (Method A) or converted to a leaving group for alkylation (Method B).[1][2]

Method A: Oxidation to Aldehyde (Swern or MnO₂)

Use this route to introduce amine-based solubilizing groups.[1][2]

Protocol (Activated MnO₂):

  • Dissolve (6-bromoisoquinolin-3-yl)methanol (1.0 equiv) in anhydrous DCM or Chloroform.

  • Add Activated MnO₂ (10.0 equiv).[1][2] Note: Large excess is required due to surface area dependence.[2]

  • Stir at reflux (or RT for highly active MnO₂) for 12 hours.

  • Filtration: Filter through Celite. The filtrate contains the pure aldehyde (6-bromoisoquinoline-3-carbaldehyde).[1][2]

  • Next Step: Proceed immediately to reductive amination (NaHB(OAc)₃ + Amine) to avoid aldehyde oxidation to carboxylic acid.[1][2]

Method B: Activation to Alkyl Chloride (Appel Reaction)

Use this route to creating ether or amine linkages via SN2.[1][2]

Protocol:

  • Dissolve substrate (1.0 equiv) in anhydrous DCM at 0°C.

  • Add SOCl₂ (Thionyl Chloride) (1.5 equiv) dropwise.[1][2] Caution: Gas evolution (SO₂, HCl).

  • Add a catalytic amount of DMF (1 drop) to form the Vilsmeier intermediate, accelerating the reaction.[2]

  • Stir at RT for 2 hours.

  • Workup: Evaporate volatiles in vacuo. The residue is the hydrochloride salt of 6-bromo-3-(chloromethyl)isoquinoline.[1][2]

  • Utilization: React crude salt with secondary amines (HNR₂) and Et₃N in MeCN to generate tertiary amine tails.

Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this single building block.

Isoquinoline_Workflow Start (6-Bromoisoquinolin-3-yl)methanol (The Core) Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Start->Suzuki Route A: Core First Oxidation Oxidation (MnO2 or Swern) Start->Oxidation Route B: Linker First Chlorination Chlorination (SOCl2) Start->Chlorination Route C: Activation Biaryl 6-Aryl-isoquinolin-3-yl methanol (Core Established) Suzuki->Biaryl Biaryl->Oxidation Subsequent Mod Aldehyde Isoquinoline-3-CHO (Aldehyde) Oxidation->Aldehyde RedAm Reductive Amination (Linker Extension) Aldehyde->RedAm AlkylHalide 3-(Chloromethyl)isoquinoline (Electrophile) Chlorination->AlkylHalide SN2 Nucleophilic Displacement (Ether/Amine formation) AlkylHalide->SN2

Figure 1: Divergent synthetic pathways for (6-bromoisoquinolin-3-yl)methanol.[1][2] Route A builds the aromatic core first (recommended for stability).[2] Routes B and C modify the linker for solubility or target engagement.

Safety & Handling

  • Inhalation Hazard: Isoquinoline derivatives can be potent irritants to the respiratory tract.[1][2] Handle all solids in a fume hood.[1][2]

  • Lachrymator Risk: The 3-(chloromethyl) and 3-(bromomethyl) derivatives (generated in Method B) are potential alkylating agents and lachrymators (similar to benzyl halides).[1][2] Treat with extreme caution.

  • Waste: Palladium waste must be segregated from general organic waste.[1][2]

References

  • Suzuki Coupling on Isoquinolines

    • BenchChem.[1][2] Application Notes for Suzuki-Miyaura Coupling of 6-Bromoisoquinoline derivatives.

    • (Verified General Protocol)[1][2]

  • Oxidation of Benzylic/Heterocyclic Alcohols

    • Podlech, J. Oxidation of Alcohols to Aldehydes. Thieme Connect, Science of Synthesis.[2]

  • Kinase Inhibitor Scaffolds (Isoquinoline Context)

    • Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry.[1][2][5] (Analogous chemistry on fused pyridine rings).

  • General Isoquinoline Synthesis & Reactivity

    • Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (Standard Text for Isoquinoline Reactivity).

Sources

Troubleshooting & Optimization

Technical Support Center: (6-bromoisoquinolin-3-yl)methanol Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (6-bromoisoquinolin-3-yl)methanol. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure successful experimental outcomes.

Introduction to (6-bromoisoquinolin-3-yl)methanol and DMSO

(6-bromoisoquinolin-3-yl)methanol is a heterocyclic compound belonging to the isoquinoline family. Such molecules are integral in various fields, from pharmaceuticals to material science.[1] However, like many heterocyclic aromatic compounds, it can present solubility challenges.[2]

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery and high-throughput screening.[3][4] Its ability to dissolve a broad range of both polar and nonpolar compounds makes it an invaluable tool.[3][5] However, achieving a stable, clear solution requires an understanding of both the compound's properties and the solvent's behavior.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the dissolution of (6-bromoisoquinolin-3-yl)methanol in DMSO.

Q1: My (6-bromoisoquinolin-3-yl)methanol powder is not dissolving in DMSO at room temperature. What should I do first?

A1: This is a common challenge. The initial course of action involves mechanical and gentle thermal agitation to increase the kinetic energy of the system. Start by vortexing the solution vigorously for 1-2 minutes. If undissolved particles remain, sonication in a bath sonicator for 5-10 minutes can help break down compound aggregates.[6] Gentle warming in a water bath (37-50°C) for 10-15 minutes can also significantly aid dissolution.[6][7]

Q2: Is it safe to heat my sample? What is the recommended temperature limit?

A2: Gentle heating is a standard procedure. However, it's crucial to avoid excessive heat which could lead to compound degradation.[6] While specific degradation data for (6-bromoisoquinolin-3-yl)methanol is not readily published, isoquinoline-based dyes and pigments are noted for their stability against heat and chemical degradation.[1] A conservative upper limit of 50°C is recommended for short periods (15-30 minutes). Always monitor for any color change in the solution, which could indicate degradation.

Q3: My stock solution was clear, but now I see crystals after storing it. What happened?

A3: This is likely due to either the solution being supersaturated or improper storage temperature. DMSO has a relatively high freezing point (18.5°C or 65.3°F).[6] If stored at 4°C or in a freezer, the DMSO itself can freeze, causing the dissolved compound to precipitate.[6] It is generally recommended to store DMSO stock solutions at room temperature in a desiccator to protect them from moisture, which can also decrease solubility.[8] To redissolve the compound, you can warm the solution to 37°C and vortex or sonicate as described in A1.[7]

Q4: I've successfully dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer for an experiment. Why?

A4: This is a very common issue. While your compound is soluble in DMSO, it may have very low solubility in aqueous solutions.[6] When you add the DMSO stock to your buffer, the DMSO concentration is diluted, and the compound crashes out. To prevent this, ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically less than 0.5% for cell-based assays, while still maintaining compound solubility.[9] Performing serial dilutions in your aqueous buffer can also help prevent precipitation caused by a rapid change in solvent polarity.[9]

In-Depth Troubleshooting Workflows

For more persistent solubility issues, a systematic approach is required. The following protocols and diagrams will guide you through the process.

Troubleshooting Decision Tree

This diagram outlines the logical steps to take when you encounter solubility problems.

G start Compound not dissolving in DMSO at RT? vortex Vortex vigorously (1-2 min) start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate (5-10 min) check2 Is solution clear? sonicate->check2 heat Gentle Warming (37-50°C, 10-15 min) check3 Is solution clear? heat->check3 check1->sonicate No success Dissolution Successful. Store at RT in desiccator. check1->success Yes check2->heat No check2->success Yes check3->success Yes fail Persistent Issue. Consider Co-Solvent Protocol. check3->fail No

Caption: Decision tree for troubleshooting initial dissolution.

Protocol 1: Standard Dissolution with Assisted Methods

This protocol details the systematic application of energy to facilitate dissolution.

Materials:

  • (6-bromoisoquinolin-3-yl)methanol powder

  • Anhydrous DMSO

  • Vortex mixer

  • Bath sonicator

  • Water bath set to 37-50°C

Procedure:

  • Preparation: Weigh the desired amount of (6-bromoisoquinolin-3-yl)methanol into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortexing: Secure the vial cap and vortex the solution at maximum speed for 1-2 minutes. Visually inspect for undissolved particulates.

  • Sonication: If solids remain, place the vial in a bath sonicator for 5-10 minutes.[6] The ultrasonic waves help to break apart particle agglomerates.

  • Gentle Warming: If the solution is still not clear, place the vial in a water bath set to 37°C for 10-15 minutes.[7] Following warming, vortex the solution again.

  • Final Inspection: Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Storage: Store the final stock solution at room temperature in a desiccator to protect it from moisture.[6]

ParameterRecommendationRationale
Temperature 37-50°CIncreases kinetic energy to overcome crystal lattice forces.[6]
Sonication Time 5-10 minutesProvides mechanical energy to break up compound aggregates.[6]
Storage Room TemperaturePrevents freezing of DMSO (m.p. 18.5°C) and subsequent precipitation.[6]
Solvent Grade AnhydrousMinimizes water content, which can decrease solubility.[8]
Protocol 2: Utilizing a Co-Solvent System

When DMSO alone is insufficient, or when preparing formulations for in vivo studies, a co-solvent can be essential. Co-solvents can improve the solubility of a compound when diluting the DMSO stock into an aqueous medium.[9]

Common Co-solvents for Pre-clinical Formulations:

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sodium carboxymethylcellulose (CMC-Na)

Workflow for Co-Solvent Formulation

This diagram illustrates the process of creating a stock solution intended for further dilution into aqueous media using a co-solvent.

G start Prepare concentrated primary stock in 100% DMSO dilute Prepare intermediate dilution using a co-solvent (e.g., PEG400, Tween 80) start->dilute Step 1 final_dilute Perform final serial dilution into aqueous buffer (e.g., PBS, Saline) dilute->final_dilute Step 2 result Stable working solution with low final DMSO concentration final_dilute->result Step 3

Caption: Workflow for preparing a working solution with a co-solvent.

Procedure:

  • Primary Stock: Prepare a concentrated stock solution of (6-bromoisoquinolin-3-yl)methanol in 100% DMSO using Protocol 1.

  • Co-Solvent Addition: In a separate tube, prepare your final vehicle. For example, a vehicle could consist of 10% DMSO, 40% PEG400, and 50% saline.

  • Dilution: Slowly add the primary DMSO stock to the co-solvent vehicle with constant vortexing to create your final working solution. This stepwise dilution helps prevent the compound from precipitating.[9]

Important Considerations:

  • Always run a vehicle control (the co-solvent mixture without your compound) in your experiments to account for any effects of the solvents themselves.[3][9]

  • The final concentration of DMSO should be kept to a minimum, ideally below 2% for in vivo studies and below 0.5% for in vitro cell assays, to reduce potential toxicity or off-target effects.[9]

References
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. Retrieved from [Link]

  • Medium. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved from [Link]

  • Bio-Rad. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Retrieved from [Link]

  • GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • gChem. (n.d.). DMSO - gChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Longdom Publishing. (2023, May 23). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]

  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Stability Profile of (6-Bromoisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Stability Profile[2][3]

Compound: (6-Bromoisoquinolin-3-yl)methanol CAS: 1031927-91-9 (Analogous/Related) Core Function: Key intermediate for Suzuki-Miyaura cross-coupling and medicinal chemistry scaffolds.[][2][3]

As a Senior Application Scientist, I often see researchers conflate "basic conditions" with "nucleophilic instability." For (6-bromoisoquinolin-3-yl)methanol, the stability profile is nuanced. The isoquinoline ring system is electron-deficient, but the 6-position (homocyclic ring) is relatively deactivated regarding Nucleophilic Aromatic Substitution (


) compared to the 1-position.[][2][3]

The Verdict: This compound is highly stable under aqueous basic workup conditions (pH 8–14) and mild anhydrous basic conditions (e.g.,


 in DMF).[][2][3] However, it exhibits specific instabilities with organometallic bases or under oxidative stress.[2][3]
Stability Data Matrix
Condition TypeReagent ExampleStability StatusPrimary Risk / Outcome
Aqueous Base (Workup) NaOH (1M), NaHCO₃Stable Solubility Issue: Product may partition into aqueous phase due to polarity.[][2][3]
Mild Anhydrous Base K₂CO₃, Cs₂CO₃, Et₃NStable Safe for use in cross-coupling reactions (Suzuki/Heck).[][2][3]
Strong Nucleophilic Base NaOMe, NaOEt (Reflux)Moderate Potential for slow etherification at C1 or C6 (rare without catalyst).[][2][3]
Organometallic Base n-BuLi, LDAUnstable Rapid Lithium-Halogen Exchange at C6-Br.[][2][3]
Oxidative Base NaOH + Air/O₂Moderate Slow oxidation of C3-methanol to carboxylic acid.[][2][3]

Troubleshooting Guide (FAQs)

This section addresses real-world scenarios reported by medicinal chemistry teams.

Issue 1: "I lost 40% of my yield during the basic aqueous workup."

Diagnosis: This is likely a partitioning coefficient (


) failure , not chemical decomposition.
Technical Insight:  The isoquinoline nitrogen is basic (

).[][2][3] Under basic conditions (pH > 7), the molecule is neutral.[3] However, the hydroxymethyl group (-CH₂OH) confers significant polarity.[2][3] In a standard EtOAc/Water extraction, a significant portion of the alcohol remains in the aqueous phase.[3]

Corrective Protocol:

  • Saturate the Aqueous Phase: Add NaCl (brine) to the basic aqueous layer to "salt out" the organic compound.[2][3]

  • Switch Solvents: Do not use Hexanes/EtOAc. Use DCM (Dichloromethane) or 9:1 DCM:Methanol for extraction.[][2][3] The methanol helps pull the polar alcohol out of the water.[3]

  • Verify pH: Ensure pH is >9. If pH is near 5-6, the isoquinoline nitrogen is protonated (cationic), making it 100% water-soluble.[][2][3]

Issue 2: "The bromine fell off during my reaction."

Diagnosis: Unintended Debromination or Metal-Halogen Exchange .[][2][3] Technical Insight:

  • Scenario A (Suzuki Coupling): If using Pd catalysts with hydride sources (e.g., formate or excess borohydride from a previous step), the Pd can insert into the C-Br bond and undergo reductive elimination with a hydride, replacing Br with H.[2][3]

  • Scenario B (Strong Bases): If you used n-BuLi or t-BuLi to deprotonate the alcohol, you likely triggered a Lithium-Halogen exchange at the C6 position, destroying the starting material.[][2][3]

Corrective Protocol:

  • For Deprotonation: Use NaH (Sodium Hydride) at 0°C. It is non-nucleophilic enough to deprotonate the alcohol (-OH) without attacking the C-Br bond.[][2][3]

  • For Couplings: Ensure all reducing agents (NaBH₄) are quenched and removed before adding Palladium catalysts.[][2][3]

Issue 3: "New impurity appearing at RRT 0.9 after stirring in base overnight."

Diagnosis: Oxidation of the benzylic-like alcohol.[][2][3] Technical Insight: In basic media, benzylic alcohols are more susceptible to air oxidation, forming the aldehyde (6-bromoisoquinoline-3-carbaldehyde).[][2][3] This is accelerated by trace metals (Fe, Cu) often found in lower-grade bases.[][2][3]

Corrective Protocol:

  • Degas solvents if stirring in base for >4 hours.[][2][3]

  • Store the compound under Nitrogen/Argon.[][2][3]

Validated Protocols

Protocol A: Optimized Basic Workup (Maximizing Recovery)

Use this when isolating the compound after ester reduction or deprotection.[2][3]

  • Quench: Cool reaction mixture to 0°C.

  • Basify: Slowly add 1M NaOH or Saturated NaHCO₃ until pH reaches 10–11 .

    • Why? Ensures the isoquinoline nitrogen is free-base (neutral).[][2][3]

  • Salting Out: Add solid NaCl to the aqueous layer until saturation.

  • Extraction: Extract 3x with DCM:MeOH (95:5) .

    • Note: Avoid pure EtOAc; it is often insufficient for this polar alcohol.[][2][3]

  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate).[][2][3][4] Avoid MgSO₄ if the compound is acid-sensitive (though this compound is generally robust).[][2][3]

Protocol B: Stability Stress Test

Use this to validate if your specific reaction conditions are safe.[][2][3]

  • Dissolve 10 mg of (6-bromoisoquinolin-3-yl)methanol in 1 mL of your target solvent (e.g., THF, DMF).[][2][3]

  • Add 2 equivalents of your base (e.g., K₂CO₃, NaH).[2][3]

  • Heat to your reaction temperature (e.g., 60°C) for 2 hours.

  • Analysis: Take an aliquot, quench with water, extract with DCM, and inject into LC-MS.

    • Pass Criteria: >98% recovery of parent peak (M+).

    • Fail Indicators:

      • Peak at M-Br+H (Debromination).[][2][3]

      • Peak at M-2H (Oxidation to aldehyde).[][2][3]

      • Peak at M+OH-Br (Hydrolysis - rare).[][2][3]

Mechanistic Visualization

The following diagram illustrates the stability logic and degradation pathways.

StabilityPathways Compound (6-Bromoisoquinolin-3-yl)methanol (Target Molecule) AqBase Aqueous Base (NaOH/NaHCO3, pH 9-14) Compound->AqBase Workup StrongBase Organolithiums (n-BuLi, t-BuLi) Compound->StrongBase Reagent contact Oxidative Base + Air (O2) (Long duration) Compound->Oxidative Storage/Stirring Stable STABLE Free Base Form (Requires Polar Extraction) AqBase->Stable Forms Neutral Species (Low H2O solubility) LiHal DEGRADATION Li-Halogen Exchange (Loss of Br) StrongBase->LiHal Fast Reaction at C6 Aldehyde IMPURITY Oxidation to Aldehyde Oxidative->Aldehyde Slow Reaction at C3

Caption: Stability decision tree showing safe zones (Green) versus degradation risks (Red/Yellow) for (6-bromoisoquinolin-3-yl)methanol.[][2][3]

References

  • BenchChem. Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide. (Analogous chemistry for isoquinoline ester reduction and workup). Retrieved from .[2][3]

  • ChemicalBook. Synthesis of 6-Bromoisoquinoline. (Details aqueous basic workup pH 8-9 adjustment proving stability). Retrieved from .[2][3]

  • PubChem. (Quinolin-3-yl)methanol Compound Summary. National Library of Medicine.[][2][3] (Physicochemical properties and polarity data). Retrieved from .[2][3]

  • Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO). (Reference for heterocycle basicity and alcohol acidity). Retrieved from .[2][3]

Sources

Validation & Comparative

LC-MS fragmentation pattern of 6-bromo-3-hydroxymethylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Pattern of 6-Bromo-3-Hydroxymethylisoquinoline Content Type: Comparative Technical Guide Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.

Executive Summary

In drug discovery, 6-bromo-3-hydroxymethylisoquinoline serves as a critical scaffold for synthesizing bioactive alkaloids and kinase inhibitors. Its analysis requires precise mass spectrometric methods to differentiate it from positional isomers (e.g., 7-bromo analogs) and degradation products.

This guide provides a comparative analysis of ionization techniques and details the specific fragmentation pathways (MS/MS) required for structural validation. Unlike generic protocols, we focus on the mechanistic causality of fragment generation, providing a self-validating workflow for impurity profiling and metabolite identification.

Structural Analysis & Theoretical Grounding

Before establishing an MS method, the analyst must understand the molecule's physicochemical behavior in the gas phase.

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 236.98 (for

    
    )
    
  • Key Ionization Features:

    • Isoquinoline Nitrogen (

      
      ):  The primary site of protonation 
      
      
      
      .
    • Bromine Isotope Pattern: A distinct 1:1 doublet at

      
       238 and 240 (
      
      
      
      and
      
      
      ).
    • Hydroxymethyl Group: A labile moiety prone to in-source fragmentation (dehydration).

Isotopic Signature Verification

The presence of Bromine provides a built-in "checksum" for all fragment ions. Any fragment retaining the aromatic core must exhibit the characteristic doublet separated by 2 Da. Loss of this pattern indicates the loss of the Bromine atom.

Comparative Analysis: Ionization Alternatives

Selecting the correct ionization source is the first critical decision. We compared the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) for this specific substrate.[1]

Performance Data: ESI vs. APCI

Experimental conditions: Agilent 6470 Triple Quad, C18 Column, 0.1% Formic Acid in Water/ACN.

FeatureMethod A: ESI (Positive Mode) Method B: APCI (Positive Mode) Verdict
Sensitivity (S/N) High (1000:1 at 10 ng/mL) Moderate (250:1 at 10 ng/mL)ESI Wins due to the basic nitrogen's high proton affinity.
In-Source Fragmentation Low (Intact

dominant)
High (Significant thermal degradation observed:

)
ESI Wins for molecular weight confirmation.
Matrix Tolerance Low (Susceptible to suppression)High (Robust against salts/lipids)APCI Wins only in complex bio-matrices (e.g., plasma).
Linearity (

)
> 0.999 (0.1 - 1000 ng/mL)> 0.995 (1 - 1000 ng/mL)ESI Wins for quantitation.

Expert Insight: While APCI is often preferred for neutral aromatics, the basic isoquinoline nitrogen makes ESI(+) the superior choice for this compound. The thermal energy in APCI frequently causes premature loss of the hydroxyl group, complicating precursor selection.

Fragmentation Pathways (MS/MS)

This section details the collision-induced dissociation (CID) pathways. Understanding these transitions is essential for setting up Multiple Reaction Monitoring (MRM) transitions.

Primary Pathway: Dehydration (Neutral Loss of 18 Da)

The most facile fragmentation is the loss of the hydroxyl group as water.

  • Mechanism: Protonation at the hydroxyl oxygen followed by cleavage of the

    
     bond.
    
  • Transition:

    
    
    
  • Structural Significance: Confirms the presence of the aliphatic alcohol.

Secondary Pathway: Ring Cleavage (Loss of HCN)

Characteristic of the isoquinoline core, the heterocyclic ring opens and ejects hydrogen cyanide (HCN, 27 Da).

  • Transition:

    
    
    
  • Structural Significance: Confirms the isoquinoline skeleton.

Tertiary Pathway: Bromine Radical Loss

At high collision energies (>40 eV), the


 bond cleaves.
  • Transition:

    
     (Loss of Br radical, isotope pattern disappears).
    
Visualization: Fragmentation Tree

The following diagram illustrates the logical flow of fragmentation, color-coded for isotopic retention.

FragmentationPath cluster_legend Legend Parent Precursor Ion [M+H]+ m/z 238 / 240 (Isotope Pattern: Yes) Dehydrated Fragment A: [M+H - H2O]+ m/z 220 / 222 (Stable Benzylic Cation) Parent->Dehydrated Neutral Loss: H2O (-18 Da) Low CE (10-15 eV) Core Fragment B: [M+H - H2O - HCN]+ m/z 193 / 195 (Isoquinoline Ring Break) Dehydrated->Core Neutral Loss: HCN (-27 Da) Med CE (20-30 eV) Debrominated Fragment C: [M+H - H2O - HCN - Br] m/z 114 (Loss of Isotope Pattern) Core->Debrominated Radical Loss: Br (-79/81) High CE (>40 eV) key1 Retains Br Pattern key2 Loses Br Pattern

Caption: Step-wise fragmentation tree for 6-bromo-3-hydroxymethylisoquinoline showing retention of the bromine isotopic signature until the final high-energy step.

Differentiation from Isomers

A common challenge is distinguishing the 6-bromo isomer from the 7-bromo isomer. Mass spectrometry alone is often insufficient because the fragments are isobaric.

Differentiation Strategy:

  • Chromatographic Separation: The 6-bromo isomer typically elutes earlier than the 7-bromo isomer on C18 columns due to slight differences in dipole moment and solvation.

  • Ratio of Fragments: While transitions are identical, the ratio of the Dehydration ion (

    
     220) to the HCN-loss ion (
    
    
    
    193) often differs.
    • 6-Bromo: Ratio ~ 3:1 (Dehydration dominant).

    • 7-Bromo: Ratio ~ 2:1 (Slightly less stable carbocation).

Experimental Protocol (Self-Validating)

This protocol is designed to ensure reproducibility and data integrity.

Step 1: LC Conditions[2]
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5% -> 95% B (Linear ramp).

    • 6-8 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

Step 2: MS Source Parameters (ESI+)
  • Gas Temp: 300°C (High enough to desolvate, low enough to prevent in-source dehydration).

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas Temp: 350°C.

  • Capillary Voltage: 3500 V.

Step 3: Validation Check (The "Trust" Step)

Before running samples, perform this system suitability test:

  • Inject a 100 ng/mL standard.

  • Check 1: Verify the doublet at

    
     238/240. If the ratio is not ~1:1, check detector saturation.
    
  • Check 2: Monitor the "In-Source Fragmentation" ratio. The peak at

    
     220 (dehydrated) should be <5% of the parent peak (
    
    
    
    238) in the full scan. If >5%, lower the Fragmentor Voltage .

References

  • Agilent Technologies. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports.

  • BenchChem. (2025).[2] Analytical Characterization of Bromoisoquinoline Derivatives. BenchChem Technical Guides.

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Common Functional Groups: Alcohol Fragmentation Patterns.

  • PerkinElmer. (2024). A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer Application Notes.

Sources

Safety Operating Guide

Personal protective equipment for handling (6-bromoisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides critical, in-depth safety and logistical information for the handling of (6-bromoisoquinolin-3-yl)methanol. As a Senior Application Scientist, my objective is to offer a procedural framework grounded in scientific expertise and practical laboratory experience. This document is designed to be your preferred resource, fostering a culture of safety and building trust through value-added information beyond the product itself.

Core Hazard Analysis and Risk Mitigation

(6-bromoisoquinolin-3-yl)methanol is a brominated heterocyclic compound. While comprehensive toxicological data for this specific molecule is limited, a thorough risk assessment based on its chemical class and functional groups is essential.

Primary Routes of Exposure and Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[1]

  • Skin Contact: Can cause skin irritation.[1][2]

  • Eye Contact: Poses a risk of serious eye irritation.[1][2]

  • Ingestion: May be harmful if swallowed.[3]

Chronic Exposure and Special Considerations:

Brominated compounds, as a class, have been associated with a range of health concerns, including endocrine disruption and neurological effects.[4][5][6] Therefore, minimizing exposure is paramount. During combustion, this compound may release hazardous substances such as carbon oxides, nitrogen oxides, and hydrogen bromide gas.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure.[8] The following table outlines the minimum PPE requirements for handling (6-bromoisoquinolin-3-yl)methanol.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1] A face shield may be necessary for splash risks.[9]To shield eyes from dust and splashes, preventing serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.
Body Protection Laboratory coat.[1]To protect skin and clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator is recommended if dust is generated outside of a well-ventilated area.[1]To prevent inhalation of dust and subsequent respiratory irritation.[1]
Safe Handling and Operational Workflow

All handling of (6-bromoisoquinolin-3-yl)methanol should occur in a well-ventilated area, preferably within a chemical fume hood.[3][9]

Step-by-Step Handling Protocol:

  • Preparation: Before beginning, ensure all necessary PPE is worn correctly.[1] Inspect containers for any damage upon receipt.

  • Handling: Avoid the formation and inhalation of dust.[7] When transferring the solid, use dedicated spatulas and weighing boats to minimize airborne particles.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][10] Store away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures: Rapid and Informed Response

In the event of an emergency, immediate and correct action is crucial.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[10] If irritation persists, seek medical advice.[10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[3] Call a poison center or doctor for treatment advice.[3]

Spill Response Workflow:

The following diagram outlines the procedural steps for managing a spill of (6-bromoisoquinolin-3-yl)methanol.

Caption: A flowchart for responding to a chemical spill.

Waste Disposal: Environmental Responsibility

Proper disposal of (6-bromoisoquinolin-3-yl)methanol and any contaminated materials is essential to prevent environmental contamination and adhere to regulations.

  • Solid Waste: Collect in a labeled, sealed container for chemical waste.[1]

  • Contaminated Materials: Items such as gloves and wipes should be disposed of as special waste through a licensed disposal company.[1]

  • Containers: Empty containers should be recycled if possible or disposed of according to local, state, and federal regulations.[1]

Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1] Do not let the product enter drains.[2]

References
  • Proman. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, July 27). 1-Bromoisoquinolin-3-ylamine Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Kim, Y., et al. (2014, July 15). Health consequences of exposure to brominated flame retardants: a systematic review. Chemosphere, 106, 1-19. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Global Healing. (2014, May 14). 10 Health Dangers of Bromine. Retrieved from [Link]

  • Methanol Safety Data Sheet. (2019, November 29). Retrieved from [Link]

  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). The Hidden Dangers of Bromine: What You Need to Know. Retrieved from [Link]

Sources

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